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Executive Summary
In the ongoing battle against invasive fungal infections, a significant challenge has been the

severe nephrotoxicity of highly effective polyene antifungals like Amphotericin B (AmB). Early-

stage research has unveiled a promising next-generation polyene, Turletricin (also known as

AM-2-19 and SF001), engineered to mitigate this toxicity while retaining broad-spectrum

fungicidal activity. Developed from the foundational work of the Burke lab, Turletricin
represents a paradigm shift in antifungal development, moving from indiscriminate membrane

disruption to targeted pathogen sterol extraction. This technical guide synthesizes the currently

available data on Turletricin's antifungal activity, cytotoxicity, and the experimental

methodologies used in its initial evaluation.

Introduction: The Innovation Behind Turletricin
Amphotericin B has long been a "gold standard" for treating severe fungal infections due to its

broad efficacy and low incidence of resistance. However, its clinical use is severely limited by

dose-dependent kidney damage. This toxicity stems from its mechanism of action; AmB binds

not only to ergosterol, the primary sterol in fungal cell membranes, but also to cholesterol in

human cell membranes, leading to cellular damage.[1][2]

Turletricin is a rationally designed analog of AmB that overcomes this critical limitation.

Through strategic chemical modifications—specifically C2′ epimerization and C16 amidation—
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Turletricin exhibits high selectivity for fungal ergosterol.[3] This allows it to act as a highly

efficient "sterol sponge," rapidly extracting ergosterol from fungal membranes to induce cell

death, while leaving human cholesterol largely untouched.[2] This targeted approach is the

cornerstone of its improved safety profile, positioning Turletricin as a potentially transformative

therapy for life-threatening fungal diseases.[1][2] The drug has received Fast Track designation

from the FDA and is currently in Phase I clinical trials.[1]

Mechanism of Action: Selective Ergosterol
Extraction
The primary mechanism of action for Turletricin is the selective and rapid extraction of

ergosterol from fungal cell membranes. This process disrupts membrane integrity and vital

cellular functions, ultimately leading to fungal cell death. Unlike its predecessor, Amphotericin

B, Turletricin's modified structure prevents it from forming aggregates that bind to and extract

cholesterol from mammalian cells, thus sparing them from damage.[2]
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Caption: Mechanism of Turletricin's selective antifungal action.

Quantitative Data on Antifungal Activity and
Cytotoxicity
Comparative in vitro studies demonstrate Turletricin's potent antifungal activity, which is

comparable or superior to Amphotericin B, particularly against Aspergillus species. Crucially,

this efficacy is coupled with a significantly improved safety profile.

Table 1: Comparative In Vitro Antifungal Activity (MIC in
mg/L)
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Fungal
Species

Turletrici
n (SF001)
MIC
Range

Turletrici
n (SF001)
MIC₅₀

Turletrici
n (SF001)
MIC₉₀

Amphoter
icin B
MIC
Range

Amphoter
icin B
MIC₅₀

Amphoter
icin B
MIC₉₀

Candida

spp.
0.125 - 4 0.25 1 0.125 - 4 0.5 0.5

C. albicans 0.25 - 0.5 0.25 0.5 0.25 - 1 0.5 0.5

C. glabrata 0.25 - 1 0.25 1 0.25 - 1 0.5 1

C.

parapsilosi

s

0.25 - 1 0.25 1 0.5 - 1 0.5 1

C. krusei 0.5 - 1 1 1 0.5 - 1 1 1

Aspergillus

spp.
0.125 - 4 0.5 1 0.25 - 8 1 4

A.

fumigatus
0.25 - 1 0.5 1 0.5 - 2 1 1

A. flavus 0.5 - 1 0.5 1 1 - 2 1 2

A. niger 0.5 - 1 0.5 1 1 - 2 1 1

A. terreus 0.25 - 2 1 2 0.25 - 8 1 8

Data

sourced

from a

2025 study

comparing

SF001 and

Amphoteric

in B.

Table 2: Comparative In Vitro Cytotoxicity
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While specific IC₅₀ values from the primary research are not publicly available, the foundational

study reports that cholesterol extraction is the primary driver of Amphotericin B's toxicity to

human renal cells. The same study found that Turletricin (AM-2-19) is renal-sparing in both

primary human renal cells and in mouse models, indicating a significantly higher concentration

is required to induce toxicity compared to Amphotericin B.[2][4]

Assay Type Cell Type
Turletricin
(AM-2-19)

Amphotericin
B

Finding

Cell Viability

Primary Human

Renal Proximal

Tubule Epithelial

Cells

Renal-sparing Cytotoxic

Cholesterol

extraction by

AmB drives

toxicity; AM-2-19

does not bind

cholesterol.[2]

Hemolysis
Human Red

Blood Cells

Substantially less

hemolytic

(Qualitative)

Hemolytic

Reduced

interaction with

cholesterol in

mammalian cell

membranes

leads to lower

hemolytic

activity.

Quantitative data

is pending full

publication of

primary study's

supplementary

materials.

Experimental Protocols
The following protocols are based on the methodologies cited in the early-stage research on

Turletricin and standard guidelines from the European Committee on Antimicrobial

Susceptibility Testing (EUCAST).
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Minimum Inhibitory Concentration (MIC) Determination
The in vitro antifungal activity of Turletricin was determined using the broth microdilution

method following EUCAST guidelines (E.Def 7.3.2 for yeasts and E.Def 9.3.2 for molds).

1. Inoculum Preparation:

Fungal isolates are cultured on a non-selective agar medium (e.g., Sabouraud Dextrose

Agar) at 35-37°C for 24-48 hours.

A suspension of fungal colonies is prepared in sterile saline or distilled water and adjusted

to a specific turbidity (e.g., 0.5 McFarland standard).

This suspension is further diluted in RPMI-1640 medium (buffered with MOPS and

supplemented with 2% glucose) to achieve a final inoculum concentration of

approximately 0.5 - 2.5 x 10⁵ CFU/mL.

2. Drug Dilution and Plate Preparation:

Turletricin and a comparator (Amphotericin B) are prepared as stock solutions in DMSO.

Serial two-fold dilutions are made in 96-well microtiter plates using RPMI-1640 medium to

achieve a range of final drug concentrations.

3. Inoculation and Incubation:

Each well (containing 100 µL of diluted drug) is inoculated with 100 µL of the final fungal

inoculum.

Plates are incubated at 35-37°C for 24-48 hours.

4. Endpoint Reading:

The MIC is determined as the lowest concentration of the antifungal agent that causes a

complete inhibition of visible growth compared to the drug-free control well. For some

fungistatic agents, a significant reduction (e.g., ≥50%) in turbidity is used as the endpoint.
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Preparation Assay Analysis
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Caption: Experimental workflow for MIC determination.

In Vitro Cytotoxicity Assay (Renal Cells)
To assess the renal-sparing properties of Turletricin, a cell viability assay using primary human

renal proximal tubule epithelial cells (hRPTECs) is performed.

1. Cell Culture:

hRPTECs are cultured in appropriate renal epithelial cell growth medium until confluent in

96-well plates.

2. Compound Treatment:

Cells are treated with serial dilutions of Turletricin and Amphotericin B for a specified

period (e.g., 72 hours).

3. Viability Measurement:

Cell viability is assessed using a metabolic assay, such as the MTS or resazurin assay.

These assays measure the metabolic activity of viable cells, which is proportional to the

number of living cells.

A reagent is added to the wells, and after a short incubation, the absorbance or

fluorescence is measured using a plate reader.

4. Data Analysis:
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The results are expressed as a percentage of the viability of untreated control cells.

The concentration that causes 50% cell death (IC₅₀) is calculated from the dose-response

curve.

Seed hRPTECs
in 96-well plate

Incubate until confluent

Treat cells with serial
dilutions of Turletricin
and Amphotericin B

Incubate for 72h

Add Cell Viability
Reagent (e.g., MTS)

Measure Absorbance/
Fluorescence

Calculate % Viability
and IC50 Value

Click to download full resolution via product page

Caption: Workflow for in vitro cytotoxicity testing on renal cells.
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Hemolysis Assay
This assay quantifies the damage to red blood cells (erythrocytes) caused by a compound.

1. Preparation of Erythrocytes:

Fresh human red blood cells are washed multiple times in a buffered saline solution (e.g.,

PBS) via centrifugation to remove plasma and other components.

A final suspension of erythrocytes (e.g., 1-2% v/v) is prepared in the buffer.

2. Incubation with Compounds:

The erythrocyte suspension is incubated with various concentrations of Turletricin and

Amphotericin B for a set time (e.g., 1-2 hours) at 37°C.

A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer

only) are included.

3. Measurement of Hemolysis:

After incubation, the samples are centrifuged to pellet intact erythrocytes.

The amount of hemoglobin released into the supernatant is quantified by measuring the

absorbance at a specific wavelength (e.g., 540 nm).

4. Data Analysis:

The percentage of hemolysis for each sample is calculated relative to the positive control.

Conclusion and Future Directions
Early-stage research on Turletricin has provided compelling evidence for its potential as a

groundbreaking antifungal agent. By selectively targeting fungal ergosterol, it maintains or

exceeds the potent, broad-spectrum activity of Amphotericin B while demonstrating a

significantly improved safety profile, particularly concerning nephrotoxicity. The quantitative

data from in vitro susceptibility testing confirms its efficacy against a wide range of clinically

relevant yeasts and molds.
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As Turletricin progresses through clinical trials, future research will focus on establishing its in

vivo efficacy across various infection models, defining its pharmacokinetic and

pharmacodynamic profiles, and confirming its safety in human subjects. The development of

Turletricin marks a pivotal success in rational drug design and offers hope for a safer and

more effective treatment for patients suffering from life-threatening invasive fungal infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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